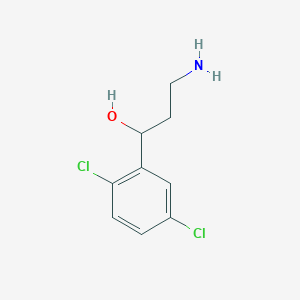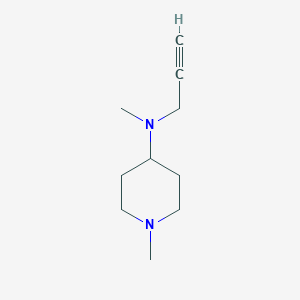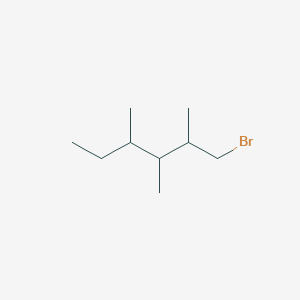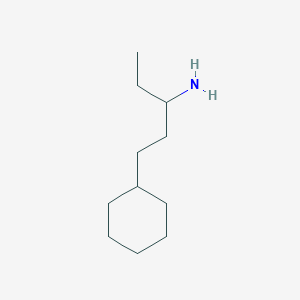![molecular formula C9H14N2O B13215641 5'-Azaspiro[azetidine-3,3'-bicyclo[5.1.0]octane]-4'-one](/img/structure/B13215641.png)
5'-Azaspiro[azetidine-3,3'-bicyclo[5.1.0]octane]-4'-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-Azaspiro[azetidine-3,3’-bicyclo[5.1.0]octane]-4’-one is a heterocyclic compound characterized by a spiro-fused bicyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its unique structural features and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Azaspiro[azetidine-3,3’-bicyclo[5.1.0]octane]-4’-one typically involves the formation of the spirocyclic framework through cyclization reactions. One common method involves the reaction of azetidine derivatives with bicyclo[5.1.0]octane precursors under specific conditions that promote spiro-fusion .
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory-scale preparations, with optimizations for yield and purity. Industrial methods may involve continuous flow processes and the use of catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
5’-Azaspiro[azetidine-3,3’-bicyclo[5.1.0]octane]-4’-one undergoes various chemical reactions, including:
Reduction: Reduction reactions involve the addition of hydrogen atoms or the removal of oxygen atoms, commonly using reagents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .
Scientific Research Applications
5’-Azaspiro[azetidine-3,3’-bicyclo[5.1.0]octane]-4’-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5’-Azaspiro[azetidine-3,3’-bicyclo[5.1.0]octane]-4’-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
3-Azaspiro[bicyclo[3.1.0]hexane-2,5’-pyrimidines]: These compounds share a similar spirocyclic framework and have been studied for their potential antitumor activities.
2-Azabicyclo[3.2.1]octane: Another related compound with a bicyclic structure, used in various synthetic applications.
Uniqueness
5’-Azaspiro[azetidine-3,3’-bicyclo[5.1.0]octane]-4’-one is unique due to its specific spiro-fused bicyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C9H14N2O |
|---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
spiro[3-azabicyclo[5.1.0]octane-5,3'-azetidine]-4-one |
InChI |
InChI=1S/C9H14N2O/c12-8-9(4-10-5-9)2-6-1-7(6)3-11-8/h6-7,10H,1-5H2,(H,11,12) |
InChI Key |
UPQLXJKNSBLCTC-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C1CNC(=O)C3(C2)CNC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{4,8-Diazatricyclo[5.2.2.0,2,6]undecan-8-yl}-2-methylpropan-1-one](/img/structure/B13215559.png)
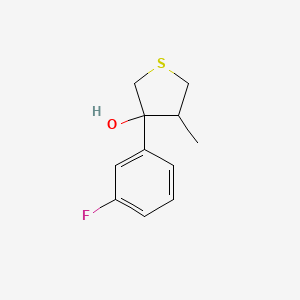
![3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid hydrochloride](/img/structure/B13215570.png)
amino)butanoic acid](/img/structure/B13215573.png)
![2-[(2-Chlorophenyl)methyl]pyridine-3-carbaldehyde](/img/structure/B13215578.png)
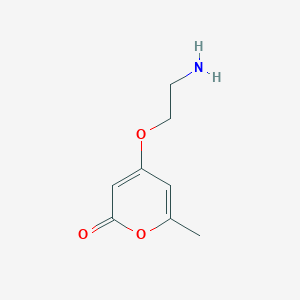
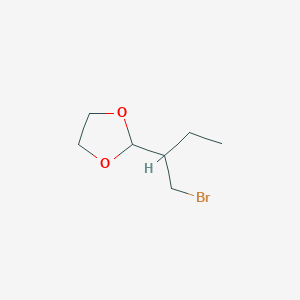
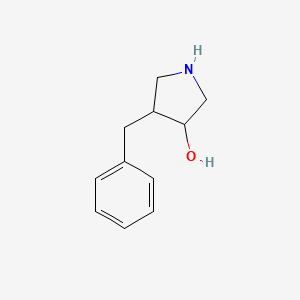
![4-{2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]ethyl}piperidine hydrochloride](/img/structure/B13215591.png)
